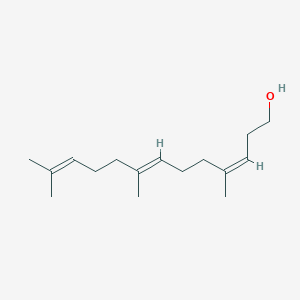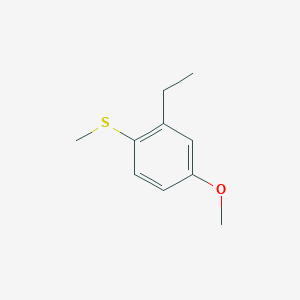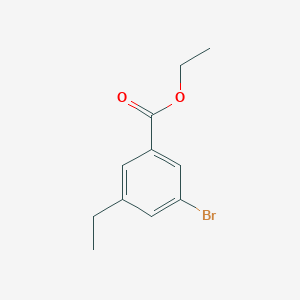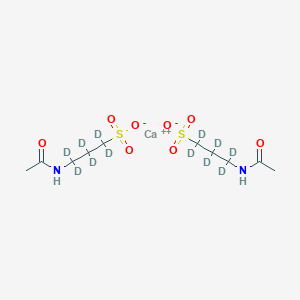
Acamprosate-d12 Calcium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acamprosate-d12 Calcium: is a deuterated form of acamprosate calcium, a compound primarily used in the treatment of alcohol dependence. It is a synthetic compound with a chemical structure similar to that of the neurotransmitter gamma-aminobutyric acid (GABA) and the neuromodulator taurine . The deuterated form is often used in scientific research to study the pharmacokinetics and metabolic pathways of the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of acamprosate-d12 calcium involves the nucleophilic opening of readily available 1,3-propanesultone with potassium acetamide in N,N-dimethylformamide solution. This is followed by in situ cation exchange by the addition of calcium chloride at controlled pH, and the addition of 2-propanol as a cosolvent. The potassium chloride is then removed by selective precipitation .
Industrial Production Methods: Industrial production of this compound typically follows a scalable, one-pot procedure to ensure high yield and purity. The process involves the acetylation of homotaurine followed by the formation of the calcium salt. This method is efficient and avoids the drawbacks of traditional multi-step processes .
Analyse Chemischer Reaktionen
Types of Reactions: Acamprosate-d12 calcium undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonate group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include various sulfonic acid derivatives, reduced forms of the compound, and substituted acamprosate derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, acamprosate-d12 calcium is used as a reference standard in analytical studies to understand its chemical properties and behavior under different conditions .
Biology: In biological research, it is used to study the metabolic pathways and pharmacokinetics of acamprosate in living organisms. The deuterated form helps in tracing the compound without interference from endogenous substances .
Medicine: Medically, this compound is used in research to develop better treatments for alcohol dependence. It helps in understanding the drug’s mechanism of action and its interaction with other medications .
Industry: In the pharmaceutical industry, it is used in the development and testing of new formulations and delivery methods for acamprosate .
Wirkmechanismus
Acamprosate-d12 calcium modulates N-methyl-D-aspartic acid (NMDA) receptor transmission and may have indirect effects on gamma-aminobutyric acid type A (GABA-A) receptor transmission. It is known to decrease brain glutamate levels and increase beta-endorphins in both rodents and humans. This modulation helps in reducing the symptoms of alcohol withdrawal and promoting abstinence .
Vergleich Mit ähnlichen Verbindungen
Acamprosate Calcium: The non-deuterated form used in clinical settings.
N-Acetylhomotaurine: A precursor in the synthesis of acamprosate.
Gamma-Aminobutyric Acid (GABA): A neurotransmitter with a similar structure.
Uniqueness: Acamprosate-d12 calcium is unique due to its deuterated nature, which makes it particularly useful in research settings for studying metabolic pathways and pharmacokinetics without interference from endogenous compounds .
By understanding the detailed properties and applications of this compound, researchers can develop more effective treatments for alcohol dependence and gain deeper insights into the compound’s behavior in biological systems.
Eigenschaften
Molekularformel |
C10H20CaN2O8S2 |
|---|---|
Molekulargewicht |
412.6 g/mol |
IUPAC-Name |
calcium;3-acetamido-1,1,2,2,3,3-hexadeuteriopropane-1-sulfonate |
InChI |
InChI=1S/2C5H11NO4S.Ca/c2*1-5(7)6-3-2-4-11(8,9)10;/h2*2-4H2,1H3,(H,6,7)(H,8,9,10);/q;;+2/p-2/i2*2D2,3D2,4D2; |
InChI-Schlüssel |
BUVGWDNTAWHSKI-CSAJIOQGSA-L |
Isomerische SMILES |
[2H]C([2H])(C([2H])([2H])NC(=O)C)C([2H])([2H])S(=O)(=O)[O-].[2H]C([2H])(C([2H])([2H])NC(=O)C)C([2H])([2H])S(=O)(=O)[O-].[Ca+2] |
Kanonische SMILES |
CC(=O)NCCCS(=O)(=O)[O-].CC(=O)NCCCS(=O)(=O)[O-].[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



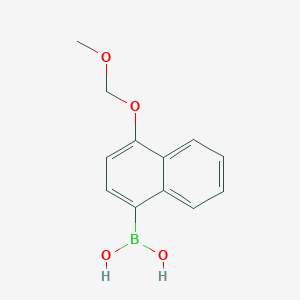
![[3-(4-methylphenyl)-5-(morpholin-4-ylmethylideneamino)imidazol-4-yl]-phenylmethanone](/img/structure/B14025561.png)
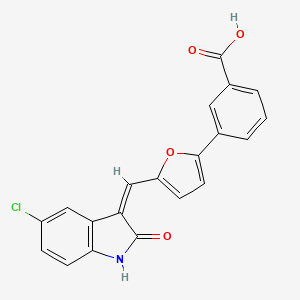



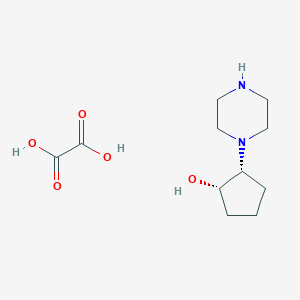
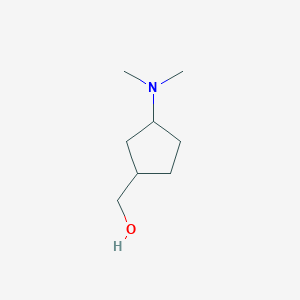
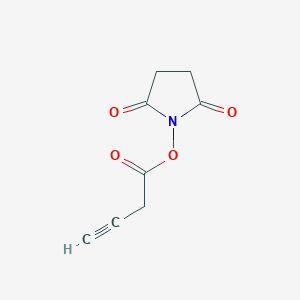
![2-((5l4-Dibenzo[b,d]thiophen-5-ylidene)amino)ethan-1-ol](/img/structure/B14025592.png)
